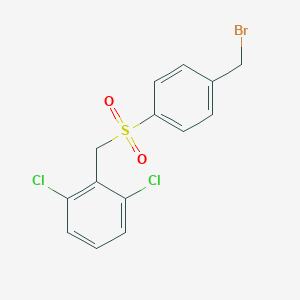
4-(2,6-Dichlorobenzylsulphonyl)benzylbromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-Dichlorobenzylsulphonyl)benzylbromide, commonly known as DBB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DBB is a white crystalline solid that is soluble in organic solvents. It is commonly used in laboratory experiments as a reagent for the synthesis of various compounds.
Mecanismo De Acción
DBB works by inhibiting the activity of enzymes that play a role in various biological processes. For example, DBB can inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which can have various effects on cognitive function.
Biochemical and Physiological Effects:
DBB has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and to have antiviral activity against the influenza virus. DBB has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBB has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent that is readily available. It is also stable under a wide range of conditions, making it easy to handle and store. However, DBB does have some limitations. It can be toxic to cells at high concentrations, and it may not be suitable for use in experiments involving live animals.
Direcciones Futuras
There are several future directions for research on DBB. One area of interest is the development of new inhibitors of acetylcholinesterase and other enzymes using DBB as a starting material. Another area of interest is the development of new anticancer and antiviral agents using DBB as a building block. Additionally, further research is needed to determine the full range of biochemical and physiological effects of DBB, as well as its potential applications in various fields of science.
Métodos De Síntesis
DBB can be synthesized using a variety of methods, including the reaction of 4-(2,6-dichlorobenzylsulphonyl)benzyl alcohol with hydrobromic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using recrystallization.
Aplicaciones Científicas De Investigación
DBB has a wide range of applications in scientific research. It is commonly used as a reagent for the synthesis of various compounds, including inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase. DBB has also been used in the synthesis of anticancer agents and antiviral compounds.
Propiedades
Número CAS |
175202-80-9 |
|---|---|
Fórmula molecular |
C14H11BrCl2O2S |
Peso molecular |
394.1 g/mol |
Nombre IUPAC |
2-[[4-(bromomethyl)phenyl]sulfonylmethyl]-1,3-dichlorobenzene |
InChI |
InChI=1S/C14H11BrCl2O2S/c15-8-10-4-6-11(7-5-10)20(18,19)9-12-13(16)2-1-3-14(12)17/h1-7H,8-9H2 |
Clave InChI |
SDEBGKLYRKDTFV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=CC=C(C=C2)CBr)Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=CC=C(C=C2)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



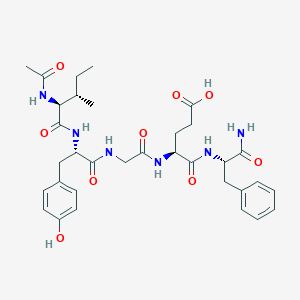
![1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole](/img/structure/B70324.png)
![1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one](/img/structure/B70326.png)
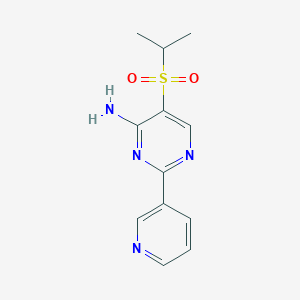
![Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate](/img/structure/B70330.png)

![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B70335.png)
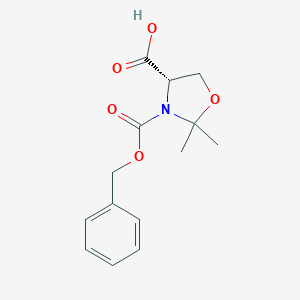

![1H-Pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione,dihydro-(9CI)](/img/structure/B70339.png)
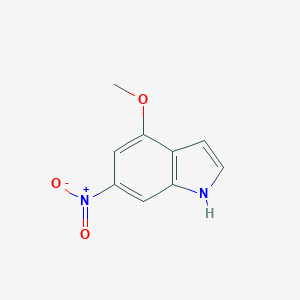
![7,7-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B70341.png)
![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)
![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B70352.png)